molecular formula C31H26N2O4S B2417531 4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 309280-61-3

4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2417531
CAS No.: 309280-61-3
M. Wt: 522.62
InChI Key: LFSNDXGOTMTARJ-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C31H26N2O4S and its molecular weight is 522.62. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O4S/c32-17-25-30(21-10-13-23(14-11-21)37-18-20-6-2-1-3-7-20)24-8-4-5-9-26(24)33-31(25)38-19-29(36)22-12-15-27(34)28(35)16-22/h1-3,6-7,10-16,34-35H,4-5,8-9,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSNDXGOTMTARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula:

  • IUPAC Name : this compound
  • Molecular Formula : C28H20N4O4S
  • Molecular Weight : 508.5478 g/mol

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, in vitro assays demonstrated that these compounds can scavenge free radicals and reduce oxidative stress markers such as malondialdehyde (MDA) and enhance levels of superoxide dismutase (SOD) and glutathione (GSH) in cellular models .

Neuroprotective Effects

The compound has shown promise in neuroprotection. In animal models of Alzheimer's disease (AD), it was observed to improve cognitive functions significantly. Behavioral tests indicated enhanced memory retention and learning abilities in rats treated with the compound compared to control groups . Histopathological examinations revealed no neuronal damage in treated animals, suggesting a protective effect on brain tissues .

Cholinesterase Inhibition

The compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been explored. In vitro studies reported that it demonstrates moderate to high inhibitory activity against both enzymes. The IC50 values for AChE inhibition were found to be comparable to established drugs used in AD therapy . This dual inhibition is particularly advantageous as it may provide a disease-modifying approach rather than merely symptomatic relief.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The presence of hydroxyl groups in its structure is believed to contribute to its radical scavenging ability.
  • Cholinergic Mechanism : By inhibiting AChE and BChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission which is often impaired in neurodegenerative diseases.
  • Neuroprotective Pathways : The compound may activate neuroprotective signaling pathways that prevent neuronal apoptosis and promote cell survival.

Case Studies

Study ReferenceModel UsedKey Findings
Study 1 Rat model of ADSignificant improvement in cognitive functions; no neuronal damage observed.
Study 2 In vitro assaysModerate AChE and BChE inhibition; antioxidant activity confirmed through radical scavenging assays.

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